1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine oxalate is a useful research compound. Its molecular formula is C24H32N2O8 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.21586598 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches : Research efforts have focused on the design and synthesis of novel piperazine derivatives, including chiral piperazines, as highlighted by Nakamura et al. (2006), who developed a novel alicyclic chiral C2-symmetric piperazine from L-proline, demonstrating the utility of such compounds in asymmetric acylation reactions (Nakamura et al., 2006).
Characterization and Structural Analysis : Studies such as those by Sanjeevarayappa et al. (2015) involve the detailed spectroscopic characterization (including LCMS, NMR, and XRD) of piperazine derivatives, providing frameworks for understanding the structural attributes of complex piperazine-based compounds (Sanjeevarayappa et al., 2015).
Biological Activities
Antimicrobial and Anthelmintic Properties : Piperazine derivatives have been evaluated for their antimicrobial and anthelmintic activities, with studies like those conducted by Glinka et al. (1980) and others demonstrating the potential efficacy of these compounds against various bacterial and parasitic infections (Glinka et al., 1980).
Antagonistic Activities on Neuroreceptors : Research by Watanabe et al. (1992) on bicyclic piperazine derivatives indicated potent 5-HT2 receptor antagonist activities, suggesting applications in neurological and psychiatric disorders (Watanabe et al., 1992).
Applications in Drug Development
Enantioselective Reactions : The synthesis of chiral piperazines, as explored by Nakamura et al., implies significant potential in the development of enantioselective catalysts for pharmaceutical synthesis, offering pathways to more effective and specific drug molecules (Nakamura et al., 2006).
Design of Dual-Function Molecules : Efforts to design molecules with dual or multiple biological activities are evident in the synthesis of piperazine derivatives with both antimicrobial and anthelmintic properties, suggesting a strategy for developing multifunctional drugs (Glinka et al., 1980).
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.C2H2O4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-8-6-23(7-9-24)14-18-11-15-4-5-16(18)10-15;3-1(4)2(5)6/h4-5,12-13,15-16,18H,6-11,14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVBTWNAJOHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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